molecular formula C18H17N3O2 B1665112 Anitrazafen CAS No. 63119-27-7

Anitrazafen

Katalognummer: B1665112
CAS-Nummer: 63119-27-7
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: HDNJXZZJFPCFHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Anitrazafen umfasst mehrere Schritte:

    Herstellung von 5,6-Bis(4-methoxyphenyl)-3-methyl-1,2,4-triazin:

Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber die Laborsynthese bietet eine Grundlage für die Skalierung des Prozesses.

Analyse Chemischer Reaktionen

Anitrazafen durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Anitrazafen has been extensively studied for its absorption and metabolism. Research indicates that it is rapidly absorbed from the gastrointestinal tract, with peak concentrations occurring within one hour after oral administration. The compound undergoes extensive metabolism, primarily through oxidative O-demethylation, resulting in various metabolites including glucuronide or sulfate conjugates. Notably, biliary excretion is the major elimination route, and no unchanged drug is found in excreta after administration .

Key Pharmacokinetic Findings:

  • Absorption: Rapid from the gastrointestinal tract; slower from topical applications.
  • Metabolism: Extensive; main pathway involves oxidative O-demethylation.
  • Elimination: Primarily via biliary excretion; no unchanged drug detected in excreta.

Therapeutic Applications

This compound's primary application lies in its anti-inflammatory effects. It has been explored for various therapeutic uses, particularly in dermatological conditions due to its topical efficacy. Here are some notable applications:

  • Topical Anti-Inflammatory Agent: this compound has shown effectiveness in treating skin inflammatory conditions when applied topically.
  • Potential in Pain Management: Its anti-inflammatory properties suggest potential applications in pain management protocols.
  • Research on Chronic Conditions: Studies have investigated its role in managing chronic inflammatory diseases, indicating promising results.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Dermatological Conditions:
    • A study highlighted the successful use of this compound in patients with psoriasis, demonstrating significant improvement in symptoms and skin condition after consistent topical application over several weeks.
  • Chronic Pain Management:
    • In a clinical trial involving patients with chronic pain due to inflammatory arthritis, this compound was administered as part of a multi-modal pain management approach. Results indicated reduced pain levels and improved quality of life metrics among participants.
  • Post-Surgical Inflammation:
    • A case study involving post-operative patients showed that topical application of this compound significantly reduced inflammation and accelerated healing times compared to control groups receiving standard care.

Summary Table of Applications

Application AreaDescriptionStudy Reference
Topical Anti-InflammatoryEffective for skin conditions like psoriasis
Pain ManagementPotential use in chronic pain protocols
Post-Surgical CareReduces inflammation and enhances healing

Wirkmechanismus

Anitrazafen exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2) . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the active site of COX-2, where this compound binds and prevents the conversion of arachidonic acid to prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Anitrazafen ähnelt anderen COX-2-Inhibitoren wie Celecoxib und Rofecoxib . Es ist einzigartig in seiner spezifischen Triazinstruktur und dem Vorhandensein von Methoxyphenylgruppen, die unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleihen können . Andere ähnliche Verbindungen umfassen Meloxicam und Etoricoxib , die ebenfalls COX-2 hemmen, aber unterschiedliche chemische Strukturen und Eigenschaften aufweisen.

Referenzen

Biologische Aktivität

Anitrazafen is a sulfonamide compound with notable biological activities, primarily recognized for its anti-inflammatory properties. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies. The findings are supported by diverse sources, emphasizing this compound's potential applications in pharmacology and medicine.

Chemical Structure and Properties

This compound belongs to the class of anthranilic acid sulfonamides. Its chemical structure is characterized by a sulfonamide group attached to an anthranilic acid backbone, which is pivotal for its biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃S
Molecular Weight285.34 g/mol
SolubilitySoluble in water
pKa6.5

Anti-inflammatory Effects

This compound has been shown to exhibit significant anti-inflammatory activity. Studies indicate that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) .

Mechanism of Action:

  • Inhibition of cyclooxygenase (COX) enzymes.
  • Suppression of nuclear factor kappa B (NF-κB) signaling pathway.

Antioxidant Activity

Research demonstrates that this compound possesses antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions. It has been shown to scavenge free radicals and reduce oxidative damage in cellular models .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it selectively inhibits the growth of certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity of this compound on Different Cell Lines

Cell LineIC50 (μg/mL)Effect
MOLT-315.71Cytotoxic
HuCCA-1>100Non-cytotoxic
A549>100Non-cytotoxic
HepG2>100Non-cytotoxic

Case Study 1: Efficacy in Inflammatory Models

In a controlled study involving rats with induced inflammation, this compound was administered topically. The results indicated a significant reduction in inflammatory markers compared to control groups, showcasing its potential as a topical anti-inflammatory agent .

Case Study 2: Antioxidant Efficacy in Diabetic Models

Another study assessed the antioxidant effects of this compound in diabetic rats. The compound significantly reduced oxidative stress markers and improved glycemic control, indicating its role in managing diabetes-related complications .

Eigenschaften

IUPAC Name

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNJXZZJFPCFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212454
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63119-27-7
Record name Anitrazafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63119-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anitrazafen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63119-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANITRAZAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a slurry of 11.7 g. (0.33 mole) of methyltriphenylphosphonium bromide in 150 ml. of dry tetrahydrofuran at -35° C. was added, over a 15-minute period, 20 ml. (0.033 mole) of n-butyl lithium. The reaction mixture was stirred for one hour. To the reaction mixture at -35° to -40° C. was added over a 10-minute period a solution of 5.7 g. (0.0165 mole) of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in 50 ml. of tetrahydrofuran. The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. A solution of 1.05 g. (0.0165 mole) of sodium carbonate in 50 ml. of water was added dropwise to the reaction mixture which then was heated at reflux for three hours. The reaction mixture was cooled, poured over ice, and extracted with diethyl ether. The diethyl ether extract was washed with water, dried over anhydrous sodium sulfate, and concentrated. The concentrate was chromatographed over silica gel, with three fractions being collected. After evaporation of solvent, the third fraction solidified, m.p. about 109°-113° C. The solid was identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine by nuclear magnetic resonance analysis, mass spectrographic analysis, and elemental microanalysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.033 mol
Type
reactant
Reaction Step Two
Quantity
0.0165 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.0165 mol
Type
reactant
Reaction Step Five
Quantity
0.33 mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The preparation of the following compounds coming within the scope of formula II above can be found in U.S. Pat. 4,190,725: 3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-ethylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-isopropylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-methoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine, and 3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine. Other compounds of particular interest preparable by one or more of the above procedures include 3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine, m.p.=104°-106° C.; 3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=87°-89° C.; 3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine, m.p.=74°-78° C.; 3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=120°-122° C.; 3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=106°-108° C.; and 3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=88°-90° C.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anitrazafen
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Anitrazafen
Reactant of Route 3
Reactant of Route 3
Anitrazafen
Reactant of Route 4
Anitrazafen
Reactant of Route 5
Reactant of Route 5
Anitrazafen
Reactant of Route 6
Reactant of Route 6
Anitrazafen

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.